1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine
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Overview
Description
1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine is an organic compound that features a bromothiophene moiety attached to a phenyl ring, which is further connected to a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromothiophene and 4-bromophenylmethanamine.
Suzuki Coupling Reaction: The 3-bromothiophene undergoes a Suzuki coupling reaction with 4-bromophenylmethanamine in the presence of a palladium catalyst and a base such as potassium carbonate.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Bromothiophene: A precursor in the synthesis of 1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine.
4-Bromophenylmethanamine: Another precursor used in the synthesis.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness: this compound is unique due to the presence of both a bromothiophene and a phenylmethanamine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNS/c1-14-8-9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7,14H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQWWPQIUYWZIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=C(C=CS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640460 |
Source
|
Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937796-02-6 |
Source
|
Record name | 1-[4-(3-Bromothiophen-2-yl)phenyl]-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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